molecular formula C18H18N4O2S B11642524 (4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

(4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

Cat. No.: B11642524
M. Wt: 354.4 g/mol
InChI Key: DATYIIRNLBPVBF-GDNBJRDFSA-N
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Description

The compound (4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a quinoline core substituted with a morpholine group and a methylidene bridge connecting to an imidazole ring with a thiol group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol typically involves multi-step organic reactions The process begins with the preparation of the quinoline core, which is then functionalized with a morpholine group The methylidene bridge is introduced through a condensation reaction, and the imidazole ring is formed via cyclization

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The morpholine group can be substituted with other nucleophiles.

    Condensation: The methylidene bridge can participate in further condensation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the morpholine group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline and imidazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the imidazole ring can bind to metal ions, affecting enzymatic activity. The morpholine group may enhance the compound’s solubility and bioavailability, while the thiol group can participate in redox reactions, modulating cellular processes.

Comparison with Similar Compounds

Similar compounds include other quinoline and imidazole derivatives, such as:

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Metronidazole: An imidazole derivative with antimicrobial properties.

    Quinacrine: Another quinoline derivative with antiprotozoal activity.

(4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol: is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H18N4O2S/c1-11-2-3-12-9-13(10-15-17(23)21-18(25)20-15)16(19-14(12)8-11)22-4-6-24-7-5-22/h2-3,8-10H,4-7H2,1H3,(H2,20,21,23,25)/b15-10-

InChI Key

DATYIIRNLBPVBF-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C\3/C(=O)NC(=S)N3)N4CCOCC4

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)NC(=S)N3)N4CCOCC4

Origin of Product

United States

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